molecular formula C21H23ClN2O3 B11022261 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide

Cat. No.: B11022261
M. Wt: 386.9 g/mol
InChI Key: BJIJSXGNINEQPU-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide is a synthetic organic compound that features an indole moiety substituted with a chlorine atom at the 5-position and an ethyl chain linking it to a propanamide group substituted with a 3,4-dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide typically involves several key steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole structure.

    Chlorination: The indole ring is then chlorinated at the 5-position using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst.

    Linking the Ethyl Chain: The 5-chloroindole is then reacted with an appropriate ethylating agent to introduce the ethyl chain.

    Formation of the Propanamide Group: The final step involves coupling the ethylated indole with 3,4-dimethoxyphenylpropanoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the amide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.

    Reduction: Conversion of the amide to an amine.

    Substitution: Replacement of the chlorine atom with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its presence in many biologically active compounds, and the addition of the 3,4-dimethoxyphenyl group may enhance its activity against certain biological targets.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological receptors, while the 3,4-dimethoxyphenyl group may enhance its binding affinity and specificity. This interaction can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with different substituents, leading to different biological activities.

    N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide: Bromine substitution instead of chlorine, which may alter its reactivity and biological properties.

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the indole moiety with the 3,4-dimethoxyphenyl group provides a distinct profile that can be exploited in various scientific research applications.

Properties

Molecular Formula

C21H23ClN2O3

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide

InChI

InChI=1S/C21H23ClN2O3/c1-26-19-7-3-14(11-20(19)27-2)4-8-21(25)23-10-9-15-13-24-18-6-5-16(22)12-17(15)18/h3,5-7,11-13,24H,4,8-10H2,1-2H3,(H,23,25)

InChI Key

BJIJSXGNINEQPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)OC

Origin of Product

United States

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